![molecular formula C21H30ClNO B12417622 Biperiden-d5 (hydrochloride)](/img/structure/B12417622.png)
Biperiden-d5 (hydrochloride)
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Overview
Description
Biperiden-d5 (hydrochloride) is a deuterated form of Biperiden hydrochloride, a muscarinic receptor antagonist. It is primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs. The deuterated form, Biperiden-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Biperiden due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biperiden-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Biperiden molecule. One common method is the deuterium exchange reaction, where Biperiden is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of Biperiden-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Biperiden-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Biperiden-d5 can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Biperiden-d5 to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Biperiden-d5 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of Biperiden-d5.
Reduction: Reduced forms of Biperiden-d5.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Research
Biperiden-d5 is utilized in pharmacological research to study the pharmacokinetics and pharmacodynamics of biperiden itself. The deuterated form allows for more precise tracking in metabolic studies due to its distinct mass, which can be differentiated from non-deuterated compounds during mass spectrometry analysis.
Key Applications:
- Metabolic Studies: Biperiden-d5 is employed to trace metabolic pathways in animal models, providing insights into how biperiden is processed in vivo.
- Drug Interaction Studies: Researchers use biperiden-d5 to investigate interactions with other medications, particularly those affecting cholinergic pathways.
Clinical Research
Biperiden-d5 is also used in clinical research settings to better understand the efficacy and safety profiles of anticholinergic drugs in treating Parkinson's disease and other neurological disorders.
Case Studies:
- Parkinson's Disease Treatment: In clinical trials, biperiden-d5 has been studied for its effectiveness in alleviating symptoms of Parkinson's disease when used alongside other dopaminergic agents. The isotope labeling helps researchers assess the drug's behavior in the body and its interaction with other treatments .
- Side Effects Monitoring: Studies have monitored side effects associated with anticholinergic medications by using biperiden-d5 to evaluate changes in patient responses over time .
Neuropharmacology
In neuropharmacology, biperiden-d5 serves as a model compound for studying cholinergic receptor antagonism. Its application extends to understanding the role of muscarinic receptors in various neurological conditions.
Research Focus:
- Receptor Binding Studies: Biperiden-d5 is used to elucidate binding affinities at muscarinic receptors, aiding in the development of new therapeutic agents targeting these pathways.
- Behavioral Studies: Animal models treated with biperiden-d5 allow researchers to observe behavioral changes linked to cholinergic modulation, contributing to the understanding of disorders like schizophrenia and depression .
Analytical Chemistry
The unique isotopic signature of biperiden-d5 makes it an essential reference standard in analytical chemistry for developing and validating methods for detecting biperiden and related compounds.
Applications:
- Mass Spectrometry Calibration: Biperiden-d5 is used as a calibration standard in mass spectrometry due to its distinct mass profile, which enhances the accuracy of quantitative analyses.
- Quality Control: In pharmaceutical manufacturing, biperiden-d5 assists in quality control processes by serving as a benchmark for assessing the purity and concentration of biperiden formulations .
Data Table: Applications Overview
Application Area | Specific Use Case | Benefits |
---|---|---|
Pharmacological Research | Metabolic pathway tracing | Improved understanding of drug metabolism |
Clinical Research | Efficacy studies in Parkinson's treatment | Enhanced safety and efficacy profiling |
Neuropharmacology | Receptor binding studies | Insights into cholinergic receptor roles |
Analytical Chemistry | Mass spectrometry calibration | Accurate detection and quantification |
Mechanism of Action
Biperiden-d5 (hydrochloride) exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, which is disrupted in Parkinson’s disease. The compound also possesses antispasmodic, antisecretory, and mydriatic effects due to its anticholinergic activity.
Comparison with Similar Compounds
Biperiden-d5 (hydrochloride) is compared with other anticholinergic agents such as:
Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease. Biperiden-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.
Benztropine: Similar to Biperiden, it is used to treat Parkinson’s disease and drug-induced movement disorders. Biperiden-d5’s stable isotopic labeling makes it more suitable for detailed metabolic studies.
Procyclidine: Another anticholinergic agent with similar therapeutic uses. Biperiden-d5’s deuterated form offers unique research applications.
Properties
Molecular Formula |
C21H30ClNO |
---|---|
Molecular Weight |
353.0 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D; |
InChI Key |
RDNLAULGBSQZMP-VTEWAWCOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.